Hexadec-14-enoic acid
Description
Hexadec-14-enoic acid is a monounsaturated fatty acid with a 16-carbon backbone and a double bond located at position 14 (C14–C15). Its molecular formula is C₁₆H₃₀O₂, and its molecular weight is 254.4 g/mol. Natural occurrences of similar unsaturated fatty acids are often associated with plant or microbial lipids, where they contribute to fluidity and signaling functions.
Properties
CAS No. |
75925-28-9 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-14-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3H,4-15H2,1H3,(H,17,18) |
InChI Key |
QCXCQOTVASUIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-14-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of hexadecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as marine oils or plant oils. The process includes steps like solvent crystallization and molecular distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Hexadec-14-enoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: Various substitution reactions can occur at the carboxyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the carboxyl group into acyl chlorides.
Major Products
Oxidation: Produces this compound derivatives.
Reduction: Yields hexadecanoic acid.
Substitution: Forms acyl chlorides and other substituted derivatives.
Scientific Research Applications
Hexadec-14-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of hexadec-14-enoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, influencing metabolic processes. For example, it can inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects . Additionally, it may modulate lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Molecular Features
Detailed Comparisons
Epoxy Derivative: (Z)-16-((2R,3S)-3-ethyloxiran-2-yl)this compound
- Structure : Features an epoxy group at C16 and retains the C14 double bond.
- Properties: Higher molecular weight (324.27 g/mol) and polarity due to the oxygen-rich epoxy group. Detected in Ganoderma spores, suggesting a role in fungal secondary metabolism .
Methyl-Branched Analog: 14-Methylhexadec-9-enoic acid
- Structure : Methyl group at C14 and a double bond at C7.
- Properties : Increased hydrophobicity (XlogP = 6.40) due to the methyl branch, likely reducing membrane fluidity compared to unbranched analogs. Predicted targets include NF-κB and PI3-kinase, implicating roles in inflammatory or metabolic pathways .
- Contrast: The shifted double bond (C9 vs.
Long-Chain Diene: 5(Z),14(Z)-Eicosadienoic acid
- Structure : 20-carbon chain with conjugated double bonds at C5 and C14.
- Properties : The diene system increases rigidity but retains fluidity due to the Z configuration. Classified as low hazard, with applications in lipidomics and inflammation studies .
- Contrast : The longer chain and additional double bond enable distinct interactions with enzymes like lipoxygenases or cyclooxygenases.
Short-Chain Diene: Hexa-2,4-dienoic acid
- Structure: Six-carbon dienoic acid with trans-configuration.
- Properties : High reactivity due to conjugated double bonds; used industrially as a preservative (e.g., sorbic acid). Lower melting point compared to long-chain acids .
- Contrast : The short chain limits its integration into lipid membranes but enhances solubility in aqueous systems.
Research Implications and Gaps
- Structural Determinants : The position of unsaturation (C14 vs. C9) and branching (methyl vs. epoxy) critically influence interactions with proteins like NF-κB or transport systems .
- Industrial Relevance: Shorter analogs (e.g., Hexa-2,4-dienoic acid) dominate commercial applications, whereas longer-chain variants remain understudied in therapeutic contexts .
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